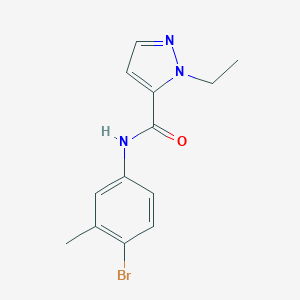
N-(4-bromo-3-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide, also known as BML-210, is a pyrazole-based compound that has been studied extensively for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, making it an exciting area of research.
Mécanisme D'action
The mechanism of action of N-(4-bromo-3-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves the inhibition of various enzymes and signaling pathways involved in inflammation and cancer progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It also inhibits the activity of various kinases involved in cancer progression, including Akt and ERK.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and reduce the expression of COX-2. It also induces apoptosis in cancer cells and reduces the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-3-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has several advantages and limitations for lab experiments. One advantage is its relatively low toxicity, making it suitable for in vitro and in vivo studies. It is also easily synthesized and purified, making it readily available for research purposes. However, one limitation is its poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research of N-(4-bromo-3-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide. One direction is the development of more potent analogs of this compound with improved solubility and pharmacokinetic properties. Another direction is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(4-bromo-3-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves the reaction of 4-bromo-3-methylbenzoic acid with ethyl hydrazinecarboxylate, followed by cyclization of the resulting intermediate. This reaction produces N-(4-bromo-3-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide, which can be purified using various chromatographic techniques.
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been studied extensively for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer progression, making it a promising candidate for drug development.
Propriétés
Formule moléculaire |
C13H14BrN3O |
|---|---|
Poids moléculaire |
308.17 g/mol |
Nom IUPAC |
N-(4-bromo-3-methylphenyl)-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14BrN3O/c1-3-17-12(6-7-15-17)13(18)16-10-4-5-11(14)9(2)8-10/h4-8H,3H2,1-2H3,(H,16,18) |
Clé InChI |
AESZSCIZSWYAAO-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC(=C(C=C2)Br)C |
SMILES canonique |
CCN1C(=CC=N1)C(=O)NC2=CC(=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B280356.png)

![5-{methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}-5-oxopentanoic acid](/img/structure/B280360.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide](/img/structure/B280362.png)

![1,3-dimethyl-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]pyrazole-4-carboxamide](/img/structure/B280365.png)


![N-[4-(1-azepanylsulfonyl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280371.png)



